molecular formula C12H13F3N2O2 B4970481 2-(4-morpholinyl)-N-(2,3,4-trifluorophenyl)acetamide

2-(4-morpholinyl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B4970481
M. Wt: 274.24 g/mol
InChI Key: YTYVNTXJHRBLEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-morpholinyl)-N-(2,3,4-trifluorophenyl)acetamide often involves complex reactions that aim to introduce specific functional groups and structural motifs essential for desired chemical properties. For instance, studies on similar compounds have explored the synthesis and characterization of nickel and copper complexes with related structures, showcasing the diverse methodologies employed in the synthesis of these compounds (Mansuroğlu, Arslan, Flörke, & Külcü, 2008). Such research provides insights into the synthetic strategies that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and trifluorophenyl groups is critical for understanding their chemical behavior and potential applications. X-ray crystallography and spectroscopic methods, such as NMR and IR spectroscopy, are commonly used to elucidate the structures of these compounds. For example, the crystal structure analysis of related compounds reveals details about their molecular geometry, bonding patterns, and electron distribution, which are essential for predicting reactivity and interactions with biological targets (Baran, Ozay, Esener, & Turkyilmaz, 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups and molecular structure. Studies on similar compounds have shown a range of chemical reactions, including interactions with metal ions, reactivity towards nucleophiles and electrophiles, and participation in complex formation. These reactions not only demonstrate the compound's chemical versatility but also its potential for forming derivatives with varied biological activities (Gul et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are critical for its handling and application in different domains. Research on similar compounds provides valuable information on how structural features affect these properties, facilitating the development of compounds with desirable physical characteristics for specific applications (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity patterns, and interaction with biological molecules, are fundamental for its potential use in various fields. Research into the chemical properties of related compounds can shed light on the behavior of this compound in chemical and biological systems, guiding its application in medicinal chemistry and other areas (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

properties

IUPAC Name

2-morpholin-4-yl-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-8-1-2-9(12(15)11(8)14)16-10(18)7-17-3-5-19-6-4-17/h1-2H,3-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYVNTXJHRBLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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